3,4-Dibromo-5-chloro-2-methylpyridine
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Overview
Description
3,4-Dibromo-5-chloro-2-methylpyridine: is a halogenated pyridine derivative. Pyridine compounds are known for their aromaticity and are widely used in various chemical and pharmaceutical applications. The presence of bromine and chlorine atoms in the structure of this compound makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dibromo-5-chloro-2-methylpyridine typically involves halogenation reactions. One common method is the bromination of 2-chloro-5-methylpyridine using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective bromination at the desired positions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3,4-Dibromo-5-chloro-2-methylpyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to remove halogen atoms or to modify the pyridine ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation can produce carboxylic acids or aldehydes.
Scientific Research Applications
Chemistry: 3,4-Dibromo-5-chloro-2-methylpyridine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: In biological research, halogenated pyridines like this compound are studied for their potential biological activities. They may act as inhibitors or modulators of specific enzymes or receptors.
Medicine: The compound is explored for its potential therapeutic applications. It may be used in the development of new drugs targeting specific diseases or conditions.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, dyes, and pigments. Its unique chemical properties make it valuable in various manufacturing processes.
Mechanism of Action
The mechanism of action of 3,4-Dibromo-5-chloro-2-methylpyridine depends on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The halogen atoms in the structure can enhance binding affinity and selectivity towards these targets, leading to specific biological or chemical effects.
Comparison with Similar Compounds
- 3,4-Dibromo-2-chloro-5-methylpyridine
- 3,5-Dibromo-4-methylpyridine
- 2-Chloro-3,5-dibromo-4-methylpyridine
Comparison: 3,4-Dibromo-5-chloro-2-methylpyridine is unique due to the specific positions of the bromine and chlorine atoms on the pyridine ring. This unique arrangement can lead to different reactivity and selectivity compared to other similar compounds. For example, the presence of the chlorine atom at the 5-position may influence the compound’s electronic properties and its interactions with other molecules.
Properties
Molecular Formula |
C6H4Br2ClN |
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Molecular Weight |
285.36 g/mol |
IUPAC Name |
3,4-dibromo-5-chloro-2-methylpyridine |
InChI |
InChI=1S/C6H4Br2ClN/c1-3-5(7)6(8)4(9)2-10-3/h2H,1H3 |
InChI Key |
ZMERKXRIFIBBJI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C(=C1Br)Br)Cl |
Origin of Product |
United States |
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